N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 397277-29-1
VCID: VC4374887
InChI: InChI=1S/C26H18N2O4/c29-25(20-9-5-2-6-10-20)23-17-22(28(31)32)15-16-24(23)27-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,27,30)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Molecular Formula: C26H18N2O4
Molecular Weight: 422.44

N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide

CAS No.: 397277-29-1

Cat. No.: VC4374887

Molecular Formula: C26H18N2O4

Molecular Weight: 422.44

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide - 397277-29-1

Specification

CAS No. 397277-29-1
Molecular Formula C26H18N2O4
Molecular Weight 422.44
IUPAC Name N-(2-benzoyl-4-nitrophenyl)-4-phenylbenzamide
Standard InChI InChI=1S/C26H18N2O4/c29-25(20-9-5-2-6-10-20)23-17-22(28(31)32)15-16-24(23)27-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,27,30)
Standard InChI Key BOFFDQSHZUEKOT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4

Introduction

N-(2-Benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of biphenyl derivatives. It is characterized by its unique molecular structure and potential applications in various scientific fields, including organic chemistry and materials science. The presence of functional groups such as nitro and carboxamide enhances its reactivity and utility in synthetic processes.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide can be achieved through several methods, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions may provide favorable results.

Potential Applications

This compound can participate in various chemical reactions, and its mechanism of action primarily involves interactions with biological targets or roles in synthetic pathways. The nitro group may act as an electron sink, influencing the reactivity of adjacent functional groups during electrophilic reactions.

Data Table: Comparison of Related Compounds

Compound NameMolecular Weight (g/mol)Molecular FormulaKey Features
N-(2-Benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamideApproximately 352.35Not fully detailedBiphenyl derivative with nitro and carboxamide groups
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide318.71C15H11ClN2O4Contains a chloroacetamide moiety
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-243.21C13H9NO4Nitro-substituted biphenyl carboxylic acid

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